molecular formula C7H11Cl3Si B102793 2-Trichlorosilylbicyclo[2.2.1]heptane CAS No. 18245-29-9

2-Trichlorosilylbicyclo[2.2.1]heptane

Cat. No.: B102793
CAS No.: 18245-29-9
M. Wt: 229.6 g/mol
InChI Key: FMUGJGVGEWHETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trichlorosilylbicyclo[2.2.1]heptane is a derivative of bicyclic heptanes, characterized by its unique structural properties. This compound is of significant interest in organic chemistry due to its potential applications and the presence of a trichlorosilyl group attached to the bicyclo[2.2.1]heptane framework.

Preparation Methods

The synthesis of 2-Trichlorosilylbicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trichlorosilyl group. Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Trichlorosilylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.

    Hydrolysis: The trichlorosilyl group can be hydrolyzed in the presence of water or aqueous solutions to form silanols. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing or reducing agents.

Scientific Research Applications

2-Trichlorosilylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Trichlorosilylbicyclo[221]heptane involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistryThis reactivity is crucial for its applications in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

2-Trichlorosilylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

    2-Methyl-2-silabicyclo[2.2.1]heptane: Similar in structure but with a methyl group instead of trichlorosilyl.

    7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different reactivity and applications.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework, each with unique properties and applications.

This compound stands out due to the presence of the trichlorosilyl group, which imparts unique reactivity and potential for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGJGVGEWHETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885019
Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-29-9
Record name 2-(Trichlorosilyl)bicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18245-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane, 2-(trichlorosilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-2-yltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 2
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 3
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 4
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 5
2-Trichlorosilylbicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.